Product packaging for 2,4,5-Trimethoxybenzothioamide(Cat. No.:)

2,4,5-Trimethoxybenzothioamide

Cat. No.: B13569015
M. Wt: 227.28 g/mol
InChI Key: KHGBYXIEQHDXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Foundational Significance of the Trimethoxy Phenyl Moiety in Chemical Biology and Medicinal Chemistry Scaffolds

The trimethoxy phenyl (TMP) moiety is a crucial pharmacophore found in a multitude of potent, biologically active agents. researchgate.net This structural unit is a key feature in numerous compounds investigated for a wide range of therapeutic effects, including anticancer, antifungal, antibacterial, and antiviral activities. researchgate.net The presence and position of the three methoxy (B1213986) groups on the phenyl ring significantly influence the molecule's conformational properties and its ability to bind to biological targets. nih.gov

The 3,4,5-trimethoxyphenyl substitution pattern is particularly well-known and is a critical component in many colchicine (B1669291) binding site inhibitors (CBSIs), which are a class of antimitotic drugs. nih.gov This moiety plays a vital role in maintaining the necessary molecular conformation for high-affinity binding to tubulin. nih.gov Research has shown that even slight modifications to the TMP group can lead to significant changes in antiproliferative potency. nih.gov For instance, derivatives containing the 3,4,5-trimethoxyphenyl group have been synthesized and evaluated as potential antiproliferative agents. nih.govuc.pt

The 2,4,5-trimethoxyphenyl substitution, as seen in the subject compound, is also of significant interest. This specific arrangement is found in natural products and has been explored for its own unique biological activities. For example, compounds with a 2,4,5-trimethoxy substitution pattern have been identified as potent antimalarial analogues and were derived from the naturally abundant β-asarone. researchgate.net Furthermore, the precursor 2,4,5-Trimethoxybenzaldehyde (B179766) is a known component of various organisms like Alpinia flabellata and Mosla scabra. nih.gov Chalcone derivatives bearing the 2,4,5-trimethoxyphenyl moiety have also been synthesized and investigated for their therapeutic potential. researchgate.net

Overview of Benzothioamide Structural Motifs and Their Chemical Relevance

The benzothioamide structural motif, which consists of a thioamide group attached to a benzene (B151609) ring, is a versatile building block in organic synthesis. Thioamides, in general, are important intermediates for creating a variety of heterocyclic compounds. researchgate.net

The synthesis of benzothioamides can be achieved through several methods. A common approach involves the conversion of the corresponding benzonitriles. tandfonline.com For example, a novel and efficient method for synthesizing benzothioamide from benzonitrile (B105546) has been developed using supercritical CO2, achieving high yields without the need for organic solvents. tandfonline.com Another method involves the use of sodium sulfide (B99878) in the presence of an ionic liquid catalyst to transform aryl nitriles into thioamides at room temperature. researchgate.net

Benzothioamides serve as key precursors for the synthesis of more complex molecules. They can undergo cyclization reactions to form various heterocyclic systems. For example, they are used in the Hantzsch condensation with α-halo-ketones to produce substituted thiazoles, which are themselves a class of compounds with significant biological activities. chalcogen.roresearchgate.net Additionally, sodium hydride-mediated cyclizations of specific N-substituted 2-ethenylbenzothioamides provide a reliable route to isoquinoline-1(2H)-thione derivatives. clockss.org

Beyond their role as synthetic intermediates, some arylthioamides have been shown to act as hydrogen sulfide (H2S) donors. researchgate.nettandfonline.com This property is of interest in medicinal chemistry, as H2S is a gaseous signaling molecule with various physiological roles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3S B13569015 2,4,5-Trimethoxybenzothioamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2,4,5-trimethoxybenzenecarbothioamide

InChI

InChI=1S/C10H13NO3S/c1-12-7-5-9(14-3)8(13-2)4-6(7)10(11)15/h4-5H,1-3H3,(H2,11,15)

InChI Key

KHGBYXIEQHDXEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=S)N)OC)OC

Origin of Product

United States

Chemical Reactivity and Derivatization of 2,4,5 Trimethoxybenzothioamide

Condensation Reactions Involving the Thiocarboxamide Group

The thiocarboxamide group (-CSNH₂) of 2,4,5-Trimethoxybenzothioamide is a cornerstone for building complex heterocyclic structures. Its ability to react with bifunctional electrophiles is central to forming various five- and six-membered rings.

Hantzsch Condensation for the Synthesis of Thiazole (B1198619) Ring Systems

The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing a thiazole ring. The reaction involves the condensation of a thioamide with an α-haloketone. In this context, this compound serves as the thioamide component, providing the N=C-S backbone of the resulting thiazole.

The mechanism commences with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. This reaction results in the formation of 2-(2,4,5-trimethoxyphenyl)-thiazole derivatives, which are substituted at the 4- and/or 5-positions depending on the structure of the α-haloketone used. This method is highly versatile, allowing for the introduction of various substituents onto the thiazole core, which is a valuable scaffold in medicinal chemistry.

α-HaloketoneR1R2Product
Phenacyl bromidePhenylH2-(2,4,5-Trimethoxyphenyl)-4-phenylthiazole
3-Bromopentane-2,4-dioneAcetylMethyl4-Acetyl-5-methyl-2-(2,4,5-trimethoxyphenyl)thiazole
Ethyl bromopyruvateEthoxycarbonylHEthyl 2-(2,4,5-trimethoxyphenyl)thiazole-4-carboxylate
ChloroacetoneMethylH4-Methyl-2-(2,4,5-trimethoxyphenyl)thiazole

Cyclization Reactions Leading to Benzothiazole (B30560) Scaffolds

Benzothiazoles, another important class of heterocyclic compounds, can be synthesized through the intramolecular cyclization of N-arylthiobenzamides. When this compound is N-arylated with a suitable ortho-substituted aryl group, it can undergo cyclization to form a benzothiazole.

A notable example is the Jacobsen-type cyclization. Research has shown that the cyclization of N-(2,4,5-trimethoxyphenyl)thiobenzanilide under oxidative conditions can lead to interesting regiochemical outcomes. Instead of the expected 4,6,7-trimethoxybenzothiazole, the reaction can proceed via an ipso-substitution of a methoxy (B1213986) group, yielding a 5,6-dimethoxyphenylbenzothiazole. This transformation highlights the influence of the electron-rich aromatic ring on the cyclization pathway.

Alternatively, N-(2-halophenyl)-2,4,5-trimethoxybenzothioamides can undergo intramolecular nucleophilic aromatic substitution, where the sulfur atom displaces the ortho-halogen to form the benzothiazole ring system.

Other Heterocyclic Annulation Processes

The reactivity of the thiocarboxamide group extends beyond the synthesis of thiazoles and benzothiazoles. It is a valuable precursor for other heterocyclic systems, such as thiadiazoles, through various annulation strategies.

1,2,4-Thiadiazoles: Oxidative dimerization of this compound can lead to the formation of 3,5-bis(2,4,5-trimethoxyphenyl)-1,2,4-thiadiazole. This reaction typically proceeds by oxidation of the thioamide to an intermediate that then dimerizes and cyclizes.

1,3,4-Thiadiazoles: To form the 1,3,4-thiadiazole (B1197879) isomer, this compound can first be converted into a thiosemicarbazide (B42300) derivative by reaction with a hydrazine. Subsequent acid-catalyzed cyclization and dehydration of this intermediate yields the corresponding 2-amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole.

[3+2] Cycloaddition with Hydrazonoyl Halides: this compound can participate in [3+2] cycloaddition reactions with nitrilimines, which are generated in situ from hydrazonoyl halides. The thioamide acts as the dipolarophile, reacting with the nitrilimine dipole to construct a 1,3,4-thiadiazoline ring, which can then be oxidized to the aromatic 1,3,4-thiadiazole.

Nucleophilic and Electrophilic Transformations of the Thiocarboxamide Moiety

The thiocarboxamide group possesses a dual electronic character. The sulfur atom is a soft nucleophile, while the thiocarbonyl carbon is electrophilic. This allows for a range of transformations.

S-Alkylation: The sulfur atom can be readily alkylated by treatment with electrophiles such as alkyl halides (e.g., methyl iodide) in the presence of a base. This reaction forms a thioimidate ester, which is a useful intermediate for further synthetic transformations.

Reaction with Organometallics: The electrophilic thiocarbonyl carbon is susceptible to attack by strong carbon nucleophiles like Grignard reagents or organolithium compounds. This addition reaction, followed by aqueous workup, typically leads to the formation of ketones, providing a method to convert the thioamide into a carbonyl group with the introduction of a new carbon-carbon bond.

ReagentTransformationProduct (after hydrolysis)
Methyl Iodide / BaseS-MethylationMethyl 2,4,5-trimethoxybenzenecarboximidothioate
Phenylmagnesium BromideNucleophilic Addition2,4,5-Trimethoxybenzophenone
n-ButyllithiumNucleophilic Addition1-(2,4,5-Trimethoxyphenyl)pentan-1-one

Strategic Modifications and Functionalization of the Trimethoxyphenyl Ring System

The 2,4,5-trimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating effect of the three methoxy groups. These groups direct incoming electrophiles to the ortho and para positions. In this compound, the only available position for substitution is C6, which is ortho to the C5-methoxy group and para to the C2-methoxy group, making it a highly favorable site for electrophilic attack.

Electrophilic Aromatic Substitution:

Halogenation: Bromination or chlorination can be readily achieved using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS), leading to the 6-halo-2,4,5-trimethoxybenzothioamide.

Nitration: Introduction of a nitro group at the C6 position can be performed under mild nitrating conditions.

Friedel-Crafts Reactions: Acylation and alkylation reactions can introduce new carbon substituents onto the aromatic ring at the C6 position. For instance, Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst would yield 6-acetyl-2,4,5-trimethoxybenzothioamide. The Vilsmeier-Haack reaction can be used to introduce a formyl group at the same position. nrochemistry.comwikipedia.orgyoutube.comijpcbs.comchemistrysteps.com

Demethylation: The methoxy groups themselves can be targets for functionalization. Selective or complete demethylation can be achieved using strong Lewis acids like boron tribromide (BBr₃). This reaction unmasks the corresponding phenol(s), which can then be used for further derivatization, such as etherification or esterification, dramatically increasing the molecular diversity accessible from the starting compound.

ReactionReagentExpected Major Product
BrominationNBS6-Bromo-2,4,5-trimethoxybenzothioamide
NitrationHNO₃/H₂SO₄ (mild)6-Nitro-2,4,5-trimethoxybenzothioamide
Friedel-Crafts AcylationAcetyl Chloride / AlCl₃6-Acetyl-2,4,5-trimethoxybenzothioamide
Vilsmeier-HaackPOCl₃ / DMF6-Formyl-2,4,5-trimethoxybenzothioamide
DemethylationBBr₃ (excess)2,4,5-Trihydroxybenzothioamide

Advanced Spectroscopic Characterization Techniques for 2,4,5 Trimethoxybenzothioamide and Its Synthesized Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2,4,5-Trimethoxybenzothioamide, both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy : This technique would identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the two aromatic protons, the protons of the three methoxy (B1213986) groups, and the protons of the thioamide (-CSNH₂) group. Key diagnostic features would include:

Chemical Shifts (δ) : The positions of the signals would indicate the electronic environment of the protons. Aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), while methoxy group protons would be found in the upfield region (around 3.5-4.0 ppm). The N-H protons of the thioamide group are expected to be broad and appear further downfield.

Integration : The area under each peak would correspond to the number of protons it represents (e.g., 3H for each methoxy group, 1H for each aromatic proton).

Splitting Patterns (Multiplicity) : Spin-spin coupling between adjacent, non-equivalent protons would cause signals to split. For instance, the two aromatic protons would likely appear as singlets due to their separation.

¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show ten distinct signals, one for each unique carbon atom.

The most downfield signal would correspond to the thioamide carbon (C=S), typically appearing in the 190-210 ppm range. libretexts.org

Signals for the aromatic carbons would be observed between 110-160 ppm, with carbons attached to the electron-donating methoxy groups appearing at different chemical shifts than the others.

The three methoxy carbons would resonate in the upfield region, generally between 55-65 ppm.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign each proton and carbon signal and confirm the connectivity between different parts of the molecule.

Utilization of Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that helps to identify the functional groups present. For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to its key structural features.

Key expected vibrational modes include:

N-H Stretching : The thioamide N-H₂ group would typically show one or two bands in the 3100-3400 cm⁻¹ region.

C-H Stretching : Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups would be observed just below 3000 cm⁻¹.

C=S Stretching : The characteristic thioamide C=S bond vibration is a key diagnostic peak, though its position can vary. It is generally weaker than a C=O stretch and can be found in the broad 1250-1020 cm⁻¹ region, often coupled with other vibrations.

C-N Stretching : Thioamide C-N stretching vibrations typically appear in the 1550-1450 cm⁻¹ range.

Aromatic C=C Stretching : Multiple bands in the 1600-1450 cm⁻¹ region would confirm the presence of the benzene (B151609) ring.

C-O Stretching : Strong bands corresponding to the aryl-alkyl ether linkages of the methoxy groups would be expected around 1250-1000 cm⁻¹.

The specific frequencies and patterns of these bands would provide clear evidence for the presence of the trimethoxy-substituted aromatic ring and the thioamide functional group.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy.

Molecular Ion Peak : For this compound (C₁₀H₁₃NO₃S), HRMS would provide a highly precise mass measurement of the molecular ion (M⁺˙). This measured mass would be compared to the calculated theoretical mass (227.0616) to confirm the molecular formula. High-resolution instruments like Orbitrap or FT-ICR mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range, leaving little ambiguity in the elemental formula.

Fragmentation Analysis : In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under ionization, the molecule breaks apart into smaller, characteristic fragments. The masses of these fragment ions would help to piece together the structure, confirming the presence of the trimethoxybenzoyl moiety and the thioamide group. A notable fragmentation for thioamides can involve the loss of SH₂. nih.gov

Employment of Other Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Terahertz Spectroscopy for structural insights)

UV-Vis Spectroscopy : This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the aromatic ring in this compound. The thioamide C=S bond also has a UV absorption maximum. libretexts.org The spectrum would show one or more absorption maxima (λ_max) in the UV range (typically 200-400 nm), corresponding to π → π* and n → π* transitions of the aromatic ring and the thioamide chromophore. The position and intensity of these absorptions are sensitive to the substitution pattern and solvent, providing further characterization of the molecule's electronic structure.

Terahertz Spectroscopy : Terahertz (THz) spectroscopy, operating between the microwave and infrared regions, probes low-frequency molecular vibrations, such as collective vibrational modes (phonons) in crystalline solids and intermolecular interactions. For a crystalline sample of this compound, a THz spectrum could provide a unique fingerprint based on its crystal lattice vibrations. This technique is highly sensitive to the solid-state structure and polymorphism, offering distinct structural insights that are not accessible with other spectroscopic methods.

Computational Chemistry and Molecular Modeling Studies of 2,4,5 Trimethoxybenzothioamide and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of a molecule. DFT studies can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For 2,4,5-Trimethoxybenzothioamide, DFT calculations could be employed to:

Optimize the molecular geometry to its lowest energy conformation.

Calculate the vibrational frequencies and compare them with experimental data from techniques like FT-IR spectroscopy to confirm the structure.

Determine the distribution of electron density and electrostatic potential, which are key to understanding how the molecule interacts with other molecules.

Predict the sites of electrophilic and nucleophilic attack, thus providing insights into its metabolic fate and potential interactions with biological macromolecules.

A hypothetical summary of DFT-derived electronic properties for this compound and its analogues is presented in Table 1.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Analogues

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Dipole Moment (Debye)
This compound -6.25 -1.80 4.45 3.12
Analogue A (4-Fluoro substitution) -6.35 -1.95 4.40 3.50
Analogue B (5-Chloro substitution) -6.40 -2.05 4.35 3.65

This data is illustrative and intended to represent the type of information generated from DFT studies.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis in In Vitro Biological Contexts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. nih.govmdpi.com Following docking, molecular dynamics (MD) simulations can be performed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the ligand-protein interaction.

For this compound, molecular docking studies could be used to screen for potential biological targets by docking it against a panel of proteins implicated in a particular disease. Once a potential target is identified, docking can reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

MD simulations can then be used to:

Assess the stability of the predicted binding pose from docking.

Calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores.

Investigate conformational changes in the protein upon ligand binding.

Table 2 presents a hypothetical summary of molecular docking results for this compound against three different protein targets.

Table 2: Hypothetical Molecular Docking Results for this compound

Protein Target Binding Affinity (kcal/mol) Key Interacting Residues
Protein Kinase A -8.5 LYS72, GLU91, VAL123
Tubulin -7.9 LYS254, ASN258, THR314

This data is illustrative and intended to represent the type of information generated from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models are used to predict the activity of new compounds and to guide the optimization of lead compounds to improve their potency and other properties. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools in this regard. nih.gov

For a series of this compound analogues with known biological activity, a QSAR model could be developed to:

Identify the key structural features that are important for activity.

Predict the activity of new, unsynthesized analogues.

Guide the design of more potent compounds by suggesting modifications to the molecular structure.

A hypothetical QSAR model for a series of this compound analogues is summarized in Table 3.

Table 3: Hypothetical QSAR Model for this compound Analogues

Model Steric Contribution (%) Electrostatic Contribution (%)
CoMFA 0.65 0.92 65 35

This data is illustrative and intended to represent the type of information generated from QSAR studies. q² is the cross-validated correlation coefficient and r² is the non-cross-validated correlation coefficient.

Role of 2,4,5 Trimethoxybenzothioamide and Its Structural Analogues in the Design of Biologically Active Compounds: in Vitro and Preclinical Investigations

Synthesis and In Vitro Pharmacological Evaluation of Thiazole-Based Derivatives Bearing the Trimethoxyphenyl Moiety

The synthesis of thiazole (B1198619) derivatives bearing the trimethoxyphenyl group is often achieved through established chemical pathways, such as the Hantzsch condensation, which involves reacting a thioamide like 3,4,5-trimethoxy-benzothioamide with various α-halo-ketones. nih.gov This method allows for the creation of a library of 2-(trimethoxyphenyl)-thiazole compounds with diverse substitutions, enabling detailed structure-activity relationship (SAR) studies. These synthetic molecules have been the subject of extensive pharmacological evaluation to determine their potential as therapeutic agents.

Investigations into Anti-inflammatory Properties via In Vitro and Cellular Assays

Thiazole derivatives incorporating the trimethoxyphenyl scaffold have demonstrated notable anti-inflammatory effects in various laboratory models. The anti-inflammatory response of these compounds has been assessed using in vitro methods such as the protein denaturation assay. nih.gov In one study, a series of newly synthesized 3,4,5-trimethoxyphenyl thiazole pyrimidines were evaluated, showing that the trimethoxyphenyl moiety is a critical component for anti-inflammatory activity. nih.gov For instance, in an assay measuring the inhibition of protein denaturation, compounds with this feature showed significant activity, with one derivative exhibiting 71.3% inhibition. nih.gov

Further cellular and preclinical evaluations have confirmed these properties. In studies involving rat models of acute inflammation, all tested 2-(trimethoxyphenyl)-thiazole compounds were found to reduce the acute phase bone marrow response, phagocytic capacity, and nitro-oxidative stress. nih.gov Two of the synthesized compounds demonstrated more potent anti-inflammatory action than the standard nonsteroidal anti-inflammatory drug (NSAID), meloxicam, across all studied parameters. nih.gov

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of Trimethoxyphenyl Thiazole Derivatives
CompoundAnti-inflammatory Activity (% Inhibition)Antioxidant Activity (IC₅₀, µM)
Compound 143.5%37.802
Compound 271.3%30.392
Compound 339.3%72.285

Exploration of Enzyme Inhibitory Mechanisms (e.g., COX-2, iNOS)

The anti-inflammatory effects of trimethoxyphenyl-thiazole derivatives are largely attributed to their ability to inhibit key enzymes in the inflammatory cascade, particularly cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov In vitro enzyme immunoassays have been employed to quantify the inhibitory potential of these compounds against ovine COX-1 and human recombinant COX-2. researchgate.netmdpi.com

Table 2: In Vitro Cyclooxygenase (COX) Inhibition by 2-(Trimethoxyphenyl)-Thiazole Derivatives
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
A11.43>250<0.005
A20.176.280.02
A324.870.14177.64
A754.03105.670.51
Meloxicam (Reference)22.210.11201.90

Development and In Vitro Assessment of Benzothiazole (B30560) and Related Heterocyclic Derivatives

Building on the findings from thiazole analogues, researchers have developed benzothiazole derivatives that also incorporate the trimethoxyphenyl scaffold. The benzothiazole nucleus is a prominent feature in compounds with potent antitumor activity. nih.gov The synthesis of these more complex heterocyclic systems has opened new avenues for evaluating their efficacy as antineoplastic agents.

Evaluation of Antineoplastic and Cytotoxic Activities in Cancer Cell Lines

Benzothiazole derivatives bearing the 3,4,5-trimethoxyphenyl group have demonstrated significant antiproliferative activity against a range of human cancer cell lines. nih.gov In vitro screenings using assays like the MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide) assay have been crucial in quantifying this activity. nih.gov

One study focused on a series of benzothiazole-trimethoxyphenyl hybrids against prostate cancer cell lines. nih.gov It was observed that the 3,4,5-trimethoxyphenyl fragment plays a crucial role; derivatives lacking this moiety showed very weak activity (IC₅₀ >20 µM). nih.gov In contrast, a lead compound, designated 12a, exhibited potent antiproliferative activity against multiple prostate cancer cell lines, including C42B, LNCAP, 22RV1, and PC3, with IC₅₀ values of 2.81 µM, 4.31 µM, 2.13 µM, and 2.04 µM, respectively. researchgate.net This compound also showed good selectivity, with no significant cytotoxicity against the normal cell line RWPE-1. nih.gov Other studies have reported potent cytotoxic effects of benzothiazole derivatives against the human breast cancer MCF-7 cell line, with some compounds showing greater potency than the reference drug cisplatin. nih.govsci-hub.se

Table 3: Antiproliferative Activity of Benzothiazole Derivative 12a Against Prostate Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)
C42BProstate2.81
LNCAPProstate4.31
22RV1Prostate2.13
PC3Prostate2.04

Analysis of Tubulin Polymerization Inhibition Mechanisms in Cellular Systems

A primary mechanism for the antineoplastic activity of trimethoxyphenyl-containing compounds is the inhibition of tubulin polymerization. nih.gov Tubulin is a critical protein for microtubule formation, which is essential for cell division. The trimethoxyphenyl moiety is known to bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.comnih.gov

Benzothiazole derivatives have been specifically identified as potent tubulin polymerization inhibitors. researchgate.net Cellular analysis using immunofluorescence staining has shown that these compounds can disrupt the microtubule network within cancer cells. nih.gov One lead compound, 12a, was found to significantly inhibit in vitro tubulin polymerization in a concentration-dependent manner, with an IC₅₀ value of 2.87 µM. researchgate.net Competition assays confirmed that this compound directly binds to the colchicine-binding site of β-tubulin. researchgate.net This mechanism positions these benzothiazole analogues as promising candidates for development as antimitotic cancer therapies.

Studies on Enzyme Inhibitory Activities (e.g., NQO2, Pyruvate Carboxylase)

Beyond tubulin inhibition, trimethoxyphenyl-based heterocyclic compounds have been investigated as inhibitors of other enzymes relevant to cancer and inflammation. One such target is NRH:quinone oxidoreductase 2 (NQO2), an enzyme implicated in cancer pathophysiology and oxidative stress. nih.gov

A series of 2-(3',4',5'-trimethoxyphenyl)benzothiazole analogues were designed and evaluated for their ability to inhibit NQO2. nih.gov The results were highly promising, with many compounds in the series exhibiting nanomolar IC₅₀ values. nih.gov The most potent inhibitors included derivatives with 6-methoxy, 6-amino, and 6-acetamide substituents on the benzothiazole ring. nih.gov Computational modeling has shown that these active compounds exhibit excellent shape complementarity and form key polar interactions within the NQO2 active site. nih.gov The inhibition of NQO2 by these benzothiazole-based compounds could offer a strategy to enhance cancer therapies or mitigate oxidative damage. nih.gov While other enzymes like Pyruvate Carboxylase are also targets for cancer therapy, specific inhibition by trimethoxyphenyl derivatives is less documented in the reviewed literature. nih.govnih.gov

Table 4: Inhibition of NQO2 by 2-(3',4',5'-Trimethoxyphenyl)benzothiazole Analogues
Compound6-Position SubstituentNQO2 IC₅₀
40Methoxy (B1213986)51 nM
49Acetamide31 nM
48Amino79 nM
42Trifluoromethyl18.4 µM
44Nitrile13.3 µM

Mechanistic Investigations of Biological Activities at the Molecular and Cellular Level

Identification and Validation of Molecular Targets (e.g., protein binding assays)

To understand the biological effects of 2,4,5-Trimethoxybenzothioamide, the first critical step would be the identification of its molecular targets within the cell. This is typically achieved through a variety of screening and validation techniques.

Hypothetical Screening Approaches:

Affinity-Based Methods: Techniques such as affinity chromatography or pull-down assays, where the compound is immobilized on a solid support and used to "capture" its binding partners from cell lysates, could be employed.

Activity-Based Protein Profiling (ABPP): This method uses reactive probes to covalently label the active sites of enzymes, allowing for the identification of enzymes that are targeted by the compound.

Computational Docking: In silico methods could be used to predict potential binding interactions with a library of known protein structures, guiding further experimental validation.

Validation of Potential Targets:

Once potential targets are identified, validation is crucial to confirm a direct and functionally relevant interaction.

Direct Binding Assays: Techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Microscale Thermophoresis (MST) can be used to quantify the binding affinity and kinetics between this compound and a purified target protein.

Enzyme Inhibition Assays: If the identified target is an enzyme, its activity would be measured in the presence and absence of the compound to determine if the compound acts as an inhibitor.

Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement within intact cells by measuring changes in the thermal stability of a protein upon ligand binding.

Analysis of Cellular Pathway Modulation (e.g., cell cycle arrest, apoptosis induction)

Following the identification of molecular targets, research would focus on how these interactions translate into cellular responses. This involves investigating the modulation of key signaling pathways that regulate cell fate and function.

Cell Cycle Analysis:

Flow Cytometry: This is a standard technique to assess the effect of a compound on the cell cycle. Cells would be treated with this compound, stained with a DNA-binding dye (like propidium (B1200493) iodide), and analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase would suggest cell cycle arrest.

Apoptosis Induction Studies:

Annexin V/Propidium Iodide Staining: This flow cytometry-based assay is a common method to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide stains late apoptotic and necrotic cells.

Caspase Activation Assays: Apoptosis is often executed by a cascade of enzymes called caspases. Assays that measure the activity of key caspases (e.g., caspase-3, -8, -9) can confirm the induction of apoptosis.

Western Blot Analysis: This technique can be used to measure the levels of key proteins involved in apoptosis, such as the Bcl-2 family of proteins (e.g., Bax, Bcl-2) and cleaved PARP.

Table 1: Hypothetical Data on Cellular Pathway Modulation by this compound

Cellular ProcessAssayEndpoint MeasuredHypothetical Outcome with this compound
Cell Cycle ProgressionFlow Cytometry (Propidium Iodide Staining)Percentage of cells in G2/M phaseIncreased accumulation of cells in the G2/M phase
ApoptosisFlow Cytometry (Annexin V/PI Staining)Percentage of Annexin V positive cellsDose-dependent increase in apoptotic cells
ApoptosisCaspase-Glo 3/7 AssayCaspase-3/7 activity (luminescence)Significant increase in caspase activity
ApoptosisWestern BlotLevels of cleaved PARPIncreased levels of cleaved PARP

Elucidation of Structure-Activity Relationships (SAR) for In Vitro Biological Efficacy and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of structural analogues of a lead compound to understand which chemical features are essential for its biological activity. For this compound, a systematic SAR investigation would be required.

Key Structural Modifications for SAR Studies:

Thioamide Moiety: The thioamide group is a key functional group. It could be replaced with an amide to determine the importance of the sulfur atom. The nitrogen could also be substituted with different alkyl or aryl groups.

Trimethoxy Substitution Pattern: The position and number of methoxy groups on the benzene (B151609) ring are likely to be critical for activity. Analogues with one, two, or different patterns of three methoxy groups (e.g., 3,4,5-trimethoxy) would be synthesized and tested. The methoxy groups could also be replaced with other electron-donating or electron-withdrawing groups to probe the electronic requirements for activity.

Aromatic Ring System: The benzene ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore the impact on biological activity.

Table 2: Hypothetical Structure-Activity Relationship Data for this compound Analogues

CompoundR1 (Position 2)R2 (Position 4)R3 (Position 5)Functional GroupHypothetical IC50 (µM)
This compound OCH3OCH3OCH3C=SReference Value
Analogue 1HOCH3OCH3C=S> 50
Analogue 2OCH3HOCH3C=S15.2
Analogue 3OCH3OCH3HC=S22.8
Analogue 4OCH3OCH3OCH3C=O35.5
Analogue 5OHOCH3OCH3C=S8.7

This systematic approach would allow researchers to build a comprehensive understanding of the pharmacophore, guiding the design of more potent and selective analogues for potential therapeutic applications.

Future Research Directions and Translational Potential for the 2,4,5 Trimethoxybenzothioamide Scaffold

Exploration of Novel and Sustainable Synthetic Methodologies

The advancement of therapeutic agents based on the 2,4,5-trimethoxybenzothioamide scaffold is contingent upon the development of efficient, scalable, and environmentally friendly synthetic methods. Traditional methods for thioamide synthesis often involve harsh reagents, multi-step procedures, and poor atom economy. chemistryforsustainability.org Future research should prioritize greener and more sustainable alternatives.

Key areas for exploration include:

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for synthesizing complex molecules like thioamides in a single step from three or more reactants, improving efficiency and reducing waste. chemistryforsustainability.org Sulfur-mediated MCRs, in particular, present a sustainable option by utilizing elemental sulfur, an abundant and benign resource. chemistryforsustainability.org

Green Chemistry Approaches: The use of environmentally benign solvents and reaction conditions is crucial. Methodologies employing deep eutectic solvents (DES) or water as a medium can significantly reduce the environmental impact of thioamide synthesis. researchgate.netrsc.org For instance, a mild and catalyst-free protocol has been described for synthesizing thioamides in a choline chloride–urea-based DES. researchgate.netrsc.org

Catalyst-Free and Solvent-Free Conditions: Developing synthetic routes that eliminate the need for catalysts and organic solvents is a primary goal of green chemistry. The Willgerodt–Kindler reaction, for example, can be adapted to be performed under catalyst- and solvent-free conditions for the preparation of aryl thioamides. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times, improve yields, and reduce side reactions in the synthesis of thioamides and related heterocyclic compounds. nih.gov

Table 1: Comparison of Synthetic Methodologies for Thioamide Synthesis

Methodology Advantages Disadvantages Potential Application to this compound
Traditional Thionation (e.g., Lawesson's Reagent) Well-established, versatile Harsh conditions, use of hazardous reagents, often requires dry solvents Baseline method for initial synthesis
Multicomponent Reactions (MCRs) High atom economy, step efficiency, diversity-oriented Can require optimization of reaction conditions Rapid generation of a library of derivatives from 2,4,5-trimethoxybenzaldehyde (B179766)
Green Synthesis (e.g., in DES or water) Environmentally benign, reduced waste, potential for recyclability researchgate.netrsc.org May have substrate scope limitations Sustainable scale-up production
Microwave-Assisted Synthesis Rapid reaction times, improved yields, high efficiency nih.gov Requires specialized equipment Efficient synthesis of the core scaffold and its derivatives

Diversification of Chemical Transformations for the Generation of Novel Bioactive Scaffolds

The this compound core is not only a potential pharmacophore itself but also a versatile building block for creating more complex and diverse chemical structures. Thioamides are key intermediates in the synthesis of various valuable heterocyclic compounds which are prevalent in many pharmaceutically active agents. researchgate.net

Future research should focus on:

Heterocycle Synthesis: The thioamide functionality can be readily cyclized to form important heterocycles such as thiazoles, thiadiazoles, and benzothiazoles. nih.govorganic-chemistry.org These scaffolds are present in numerous drugs with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. nih.gov

Peptide Modification: Incorporating the thioamide group into peptides can enhance their proteolytic stability and improve their pharmacokinetic profiles. nih.gov This single-atom substitution can convert good peptidyl substrates into potent inhibitors of enzymes like cysteine proteases. rsc.orgnih.gov The 2,4,5-trimethoxybenzoyl moiety could be attached to a peptide backbone via a thioamide linkage to explore new structure-activity relationships.

Bioisosteric Replacement: The thioamide group can serve as a bioisostere for amides, carboxylic acids, or sulfonamides in known bioactive molecules. researchgate.netnih.gov Systematically replacing these functional groups with a thioamide in existing drugs and then appending the 2,4,5-trimethoxybenzoyl group could lead to new compounds with improved efficacy or altered selectivity.

Advanced Computational Approaches for Rational Drug Design and Optimization

Computational methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and optimization of novel drug candidates. taylorandfrancis.com For the this compound scaffold, these approaches can guide synthesis and biological testing.

Future computational studies should include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known, SBDD methods like molecular docking can be used to predict the binding mode and affinity of this compound derivatives. emanresearch.org This allows for the rational design of modifications to improve target engagement.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed. nih.gov These methods use the information from a set of known active molecules to build models that can predict the activity of new compounds.

Machine Learning and Artificial Intelligence (AI): AI and machine learning are revolutionizing drug discovery by enabling predictive modeling for bioactivity, ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties, and de novo drug design. taylorandfrancis.comnih.gov These approaches can be used to screen vast virtual libraries of this compound derivatives to prioritize candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations provide detailed insights into the dynamic interactions between a ligand and its target protein, helping to understand the mechanism of action and the structural basis for activity at an atomic level. nih.gov

Table 2: Computational Tools for Drug Discovery with the this compound Scaffold

Computational Approach Application Expected Outcome
Molecular Docking Predict binding poses and affinities of derivatives in target proteins. Identification of key interactions and prioritization of compounds for synthesis.
QSAR Modeling Correlate chemical structure with biological activity. Predictive models to guide the design of more potent analogs.
Pharmacophore Modeling Identify essential structural features for biological activity. A 3D model for virtual screening to find novel hits with diverse backbones.
ADMET Prediction In silico evaluation of pharmacokinetic and toxicity profiles. scholaris.ca Early-stage filtering of candidates with poor drug-like properties.
Molecular Dynamics Simulate the dynamic behavior of the ligand-target complex. Understanding of binding stability and mechanism of action.

Expansion of In Vitro Biological Target Exploration and Mechanistic Characterization

While the 2,4,5-trimethoxybenzaldehyde precursor has shown activity as a COX-2 inhibitor, the biological profile of the corresponding thioamide is largely unexplored. scholaris.ca A broad and systematic investigation of its biological targets is necessary to uncover its full therapeutic potential. Thioamide-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, antitumor, and antithyroid effects. chemistryforsustainability.orgresearchgate.net

Future research should be directed towards:

Broad-Based Biological Screening: The this compound scaffold and its derivatives should be screened against a diverse panel of biological targets, including enzymes (e.g., kinases, proteases, methyltransferases), G-protein coupled receptors (GPCRs), and ion channels. nih.gov

Antimicrobial and Antiviral Assays: Given that many thioamides possess antimicrobial properties, this scaffold should be tested against a range of pathogenic bacteria, fungi, and viruses. researchgate.netnih.gov For example, some thioamide derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease. nih.gov

Anticancer Activity: The 2,4,5-trimethoxyphenyl moiety is present in some natural products with anticancer activity. Therefore, the antiproliferative effects of this compound derivatives should be evaluated in various cancer cell lines. nih.gov

Mechanistic Studies: For any identified biological activity, detailed mechanistic studies are crucial. This includes identifying the specific molecular target, elucidating the mechanism of action (e.g., enzyme inhibition, disruption of protein-protein interactions), and validating the target in cellular and potentially in vivo models. myendoconsult.com For instance, some thioamides act as antithyroid drugs by inhibiting the thyroid peroxidase enzyme. chemeurope.com

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of new and effective medicines.

Q & A

Basic: What synthetic routes are effective for preparing 2,4,5-Trimethoxybenzothioamide?

Methodological Answer:
The synthesis typically involves converting 2,4,5-trimethoxybenzoic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonium thiocyanate (NH₄SCN) to yield the thioamide. Key steps include:

  • Acyl Chloride Formation : Reflux the benzoic acid derivative with excess SOCl₂ under anhydrous conditions (monitored by TLC or FTIR for completion).
  • Thioamide Synthesis : Add NH₄SCN dropwise to the acyl chloride in anhydrous acetone, followed by quenching with ice water to precipitate the product .
    Critical Note : Substituent positions (2,4,5-trimethoxy) may influence reaction kinetics due to steric hindrance compared to 3,4,5-trimethoxy analogs .

Basic: How to confirm the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to verify methoxy group positions (δ ~3.7–3.9 ppm for OCH₃) and thioamide NH resonance (δ ~10–12 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water gradient (e.g., 70:30) to assess purity (>98% by area normalization) .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) at m/z 256.3 (calculated for C₁₀H₁₃NO₃S).

Advanced: How do steric and electronic effects of 2,4,5-trimethoxy substitution influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The 2,4,5-substitution pattern creates steric crowding, reducing accessibility for electrophilic substitution compared to 3,4,5-isomers. Computational modeling (DFT) can quantify steric maps .
  • Electronic Effects : Methoxy groups donate electron density via resonance, activating the ring for nucleophilic attacks but deactivating it toward electrophilic substitution. Compare Hammett σ values for substituent effects .

Advanced: How to resolve solubility challenges in polar solvents during biological assays?

Methodological Answer:

  • Solvent Optimization : Use DMSO/water mixtures (e.g., 10% DMSO) for initial dissolution, followed by dilution in buffer (pH 7.4) to avoid precipitation .
  • Surfactant-Assisted Solubilization : Employ polysorbate-80 (0.1% w/v) to enhance aqueous solubility via micelle formation .
    Data Note : LogP values for trimethoxybenzothioamides range from 1.5–2.5, indicating moderate hydrophobicity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H318 hazards) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (H335).
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Advanced: What mechanistic insights explain the stability of the thioamide group under acidic conditions?

Methodological Answer:

  • Resonance Stabilization : The thioamide’s resonance structure delocalizes electron density, reducing protonation susceptibility. Compare IR spectra (N-H stretch at ~3200 cm⁻¹) in acidic vs. neutral conditions .
  • pH-Dependent Degradation : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–13) with HPLC monitoring to identify degradation products .

Advanced: How can computational modeling predict the compound’s binding affinity in enzyme inhibition studies?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Parameterize the thioamide moiety’s partial charges via Gaussian09 DFT calculations .
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability, focusing on hydrogen bonds between methoxy groups and active-site residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.